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molecular formula C9H10O2 B8443788 5-(Hydroxymethyl)-2-methylbenzaldehyde

5-(Hydroxymethyl)-2-methylbenzaldehyde

Cat. No. B8443788
M. Wt: 150.17 g/mol
InChI Key: YFIAJVDZOOKCEA-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 800 mg of 5-(hydroxymethyl)-2-methylbenzaldehyde in 20 mL of MeOH was added 3.4 g (5.5 mmol) of Oxone. The mixture was stirred at r.t. for 3.75 h and 2 mL of MeOH was added. After 2.5 h, 15 mL of 1N HCl, 45 mL of H2O, and EtOAc were added, and the layers separated. The aqueous layer was extracted, the combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (30% EtOAc/hexanes) provided 377 mg of methyl 5-(hydroxymethyl)-2-methylbenzoate as a yellow oil with some impurity.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[CH:8]=[O:9].OOS([O-])=O.[K+].Cl.[OH2:19].[CH3:20]O>CCOC(C)=O>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[C:8]([O:19][CH3:20])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
OCC=1C=CC(=C(C=O)C1)C
Name
Quantity
3.4 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 3.75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
OCC=1C=CC(=C(C(=O)OC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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